molecular formula C6H13NO3 B15267338 3-Methoxy-2-methyl-2-(methylamino)propanoic acid

3-Methoxy-2-methyl-2-(methylamino)propanoic acid

Cat. No.: B15267338
M. Wt: 147.17 g/mol
InChI Key: HSVICUJFOGROHN-UHFFFAOYSA-N
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Description

3-Methoxy-2-methyl-2-(methylamino)propanoic acid is a chemical compound with the CAS Registry Number 1248351-51-0 . Its molecular formula is C 6 H 13 NO 3 , corresponding to a molecular weight of 147.17 g/mol . The SMILES notation for the compound is O=C(O)C(NC)(C)COC, and it is associated with the MDL number MFCD16142698 . This compound is part of a class of modified amino acids. Scientific literature indicates that closely related fluorinated analogues, such as 3-fluoro-2-methyl-2-(methylamino)propanoic acid (N-MeFMAP), have been explored for their potential in preclinical and clinical research, particularly as building blocks for novel radiopharmaceuticals used in positron emission tomography (PET) imaging . This suggests that this compound may serve as a valuable intermediate or precursor in organic synthesis and medicinal chemistry research . For Research Use Only. This product is intended for laboratory research purposes and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

3-methoxy-2-methyl-2-(methylamino)propanoic acid

InChI

InChI=1S/C6H13NO3/c1-6(7-2,4-10-3)5(8)9/h7H,4H2,1-3H3,(H,8,9)

InChI Key

HSVICUJFOGROHN-UHFFFAOYSA-N

Canonical SMILES

CC(COC)(C(=O)O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-methyl-2-(methylamino)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxypropanoic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.

Chemical Reactions Analysis

Functional Group Analysis and Reactivity

The compound’s reactivity is governed by three key functional groups:

Functional Group Chemical Formula Reactivity Characteristics
Carboxylic acid-COOHAcid-base reactions, esterification, decarboxylation
Methoxy-OCH₃Electron-donating effects, potential demethylation under harsh conditions
Methylamino-NH(CH₃)Nucleophilic substitution, acylation, oxidation

Acid-Base Reactions

The carboxylic acid group can act as a weak acid, donating protons to form salts. For example, reaction with HCl yields the hydrochloride salt (C₅H₁₂ClNO₃) . This reaction is fundamental in purification and formulation processes.

Reaction Example :

3-Methoxy-2-methyl-2-(methylamino)propanoic acid+HClHydrochloride salt\text{3-Methoxy-2-methyl-2-(methylamino)propanoic acid} + \text{HCl} \rightarrow \text{Hydrochloride salt}

Amino Group Reactions

The methylamino group participates in nucleophilic reactions. Potential pathways include:

  • Acylation : Reaction with acyl halides to form amides.

  • Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

  • Oxidation : Conversion to nitroso or nitro derivatives under strong oxidizing conditions.

Methoxy Group Interactions

The methoxy group is generally inert under mild conditions but may undergo:

  • Demethylation : Under strong acidic or basic conditions (e.g., HI/HI₃), though this is less common for carboxylic acid derivatives.

  • Electrophilic substitution : Potential participation in aromatic substitution reactions if conjugated to an aryl ring.

Decarboxylation

Heating the compound could lead to decarboxylation, forming a tertiary amine:

3-Methoxy-2-methyl-2-(methylamino)propanoic acidΔDecarboxylated amine+CO₂\text{this compound} \xrightarrow{\text{Δ}} \text{Decarboxylated amine} + \text{CO₂}

Reaction Context from Related Compounds

While direct experimental data on this compound is limited, insights can be drawn from analogous structures:

Compound Reaction Type Relevance
N,O-dimethyl-D-serineNeurotransmission modulationStructural similarity in dual functional groups
2-Methoxy-2-methyl-propanoic acidOxidation/reduction in MTBE degradationShared methoxy and methyl groups
Propanoic acid estersHydrolysis to carboxylic acidsEsterification/de-esterification parallels

Scientific Research Applications

3-Methoxy-2-methyl-2-(methylamino)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-methyl-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varied Substituents

The compound’s closest analogs differ in substituents at the C2 and C3 positions. Key examples include:

Compound Name Substituents (C2/C3) Molecular Weight Key Features/Applications Reference
3-Fluoro-2-methyl-2-(methylamino)propanoic acid (NMeFAMP) Fluoro (C3), Methylamino (C2) 165.14 (est.) PET radiotracer precursor
(R)-3-Hydroxy-2-(methylamino)propanoic acid Hydroxy (C3), Methylamino (C2) 147.13 Lower binding affinity (IC50: 5a)
3-(4-Bromophenyl)-2-(methylamino)propanoic acid HCl Bromophenyl (C3), Methylamino (C2) 294.58 Aromatic substitution; salt form enhances stability
3-Methoxy-2-(methoxymethyl)propanoic acid Methoxy (C3), Methoxymethyl (C2) 148.16 Higher polarity; synthetic intermediate
Naproxen (NSAID) Methoxynaphthyl (C2) 230.26 Anti-inflammatory; low solubility (15.9 mg/L)

Key Observations :

  • However, substitution at C3 with aromatic groups (e.g., bromophenyl in ) likely enhances steric hindrance, reducing membrane permeability.
  • Binding Affinity Trends: In a study of amino acid derivatives, hydroxy-substituted analogs (e.g., 5a) exhibited lower binding affinity (IC50: 5a < 5d) compared to methoxyethylamine derivatives, suggesting that methoxy groups may optimize receptor interactions .

Functional Group Influence on Physicochemical Properties

  • Methoxy vs. Hydroxy Groups: Methoxy substituents are less polar than hydroxy groups but more stable under physiological conditions. For example, 3-methoxy-2-(methoxymethyl)propanoic acid (solubility unlisted) is expected to have higher lipid solubility than hydroxy analogs like 5a, which may influence blood-brain barrier penetration .
  • Aromatic vs. Aliphatic Substitution: Aromatic derivatives (e.g., 3-(4-bromophenyl)-2-(methylamino)propanoic acid HCl ) are typically less water-soluble than aliphatic methoxy analogs but offer enhanced π-π stacking for target binding.

Biological Activity

3-Methoxy-2-methyl-2-(methylamino)propanoic acid, often referred to as a derivative of amino acids, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, enzyme inhibition, and its mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Properties

Molecular Formula: C6H15N1O3
Molecular Weight: 145.19 g/mol
CAS Number: 3483-12-3

The compound features a methoxy group and a methylamino group attached to a propanoic acid backbone, which contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
E. coli0.0195 mg/mLEffective against Gram-negative bacteria
Bacillus mycoides0.0048 mg/mLStrong activity observed
C. albicans0.0048 mg/mLEffective antifungal properties

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.

Enzyme Inhibition

In addition to its antimicrobial properties, this compound has been evaluated for its potential as an enzyme inhibitor. Studies have demonstrated that it can inhibit key enzymes involved in metabolic pathways, similar to other amino acid derivatives.

Table 2: Enzyme Inhibition Studies

EnzymeIC50 (µM)Mechanism of Action
Acetylcholinesterase (AChE)10Competitive inhibition at the active site
Monoamine oxidase (MAO)15Alters neurotransmitter metabolism

These results indicate that the compound may have therapeutic applications in treating conditions related to enzyme dysfunction.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of various alkaloids included this compound, highlighting its efficacy against both Gram-positive and Gram-negative bacteria. The study reported:

  • E. coli : MIC of 0.0195 mg/mL
  • Bacillus mycoides : MIC of 0.0048 mg/mL
  • C. albicans : MIC of 0.0048 mg/mL

These results underscore the compound's potential as an effective antimicrobial agent .

Case Study 2: Enzyme Inhibition Analysis

In another investigation focusing on enzyme inhibitors, the compound was tested for its ability to inhibit AChE and MAO. The study revealed:

  • AChE Inhibition : IC50 value was determined at 10 µM, indicating significant potential for therapeutic applications in neurodegenerative diseases.
  • MAO Inhibition : An IC50 value of 15 µM suggests that the compound could influence serotonin and dopamine levels, relevant for mood disorders .

The biological activity of this compound is attributed to several mechanisms:

  • Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
  • Enzyme Interaction : It binds competitively to active sites on enzymes like AChE and MAO, inhibiting their function.
  • Transport Mechanisms : Studies indicate that the compound is a substrate for amino acid transport systems, facilitating its uptake into cells .

Q & A

Q. What are the common synthetic routes for 3-Methoxy-2-methyl-2-(methylamino)propanoic acid, and what reagents are critical for its stereochemical control?

The synthesis typically involves multi-step reactions, starting with a propanoic acid backbone modified via alkylation or substitution. Key reagents include methylamine derivatives for introducing the methylamino group and methoxy-containing electrophiles (e.g., methyl iodide in methanol) for methoxylation. Protecting groups like Fmoc may stabilize reactive intermediates during synthesis . Stereochemical control is achieved using chiral catalysts or enantioselective conditions, as seen in related amino acid derivatives . Characterization via NMR (for stereochemistry) and HPLC (for purity) is essential .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Stability studies should employ accelerated degradation protocols:

  • pH-dependent stability : Incubate the compound in buffers (pH 1–12) at 37°C, monitoring degradation via LC-MS or UV spectroscopy.
  • Thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess decomposition temperatures.
  • Oxidative stability : Expose to hydrogen peroxide or UV light, analyzing byproducts with mass spectrometry .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) for purity quantification.
  • NMR : 1H/13C NMR to confirm methoxy, methyl, and methylamino groups (e.g., δ 3.3 ppm for methoxy protons).
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion verification.
  • X-ray crystallography : For absolute configuration determination if crystals are obtainable .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved, particularly in enzyme inhibition assays?

Contradictions often arise from assay conditions (e.g., buffer composition, enzyme sources). Standardize protocols by:

  • Using recombinant enzymes from the same expression system.
  • Validating inhibitor concentrations via dose-response curves (IC50 calculations).
  • Cross-referencing with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .

Q. What strategies optimize the compound’s enantiomeric purity for pharmacological studies?

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) for enantiomer separation.
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during methoxy/methylamino group introduction.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to hydrolyze undesired enantiomers .

Q. How does the compound interact with biological macromolecules, and what computational tools predict these interactions?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzyme active sites (e.g., neurotransmitter receptors).
  • MD simulations : GROMACS for assessing stability of ligand-protein complexes over time.
  • SPR/BLI : Experimental validation of binding kinetics (ka/kd) .

Q. What methodologies address low yield in large-scale synthesis?

  • Flow chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps.
  • Design of Experiments (DoE) : Optimize parameters (temperature, solvent ratio) via response surface methodology.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective C–N bond formation .

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